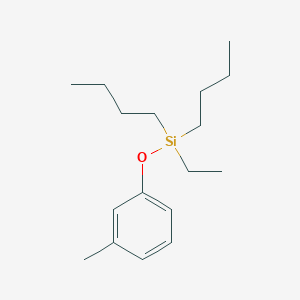
Dibutyl(ethyl)(3-methylphenoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl(ethyl)(3-methylphenoxy)silane is an organosilicon compound with the molecular formula C17H30OSi . This compound features a silicon atom bonded to two butyl groups, an ethyl group, and a 3-methylphenoxy group. Organosilicon compounds like this one are known for their versatility and are widely used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl(ethyl)(3-methylphenoxy)silane typically involves the reaction of 3-methylphenol with dibutyl(ethyl)silane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl(ethyl)(3-methylphenoxy)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a wide range of functionalized silanes .
Wissenschaftliche Forschungsanwendungen
Dibutyl(ethyl)(3-methylphenoxy)silane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Dibutyl(ethyl)(3-methylphenoxy)silane involves its ability to form strong bonds with various substrates. The silicon atom in the compound can interact with oxygen, nitrogen, and other electronegative atoms, facilitating the formation of stable complexes. These interactions are crucial for its applications in surface modification and material synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibutyl(phenyl)(3-methylphenoxy)silane
- Dibutyl(methyl)(3-methylphenoxy)silane
- Dibutyl(ethyl)(4-methylphenoxy)silane
Uniqueness
Dibutyl(ethyl)(3-methylphenoxy)silane is unique due to the presence of the 3-methylphenoxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and stability .
Eigenschaften
CAS-Nummer |
59656-03-0 |
|---|---|
Molekularformel |
C17H30OSi |
Molekulargewicht |
278.5 g/mol |
IUPAC-Name |
dibutyl-ethyl-(3-methylphenoxy)silane |
InChI |
InChI=1S/C17H30OSi/c1-5-8-13-19(7-3,14-9-6-2)18-17-12-10-11-16(4)15-17/h10-12,15H,5-9,13-14H2,1-4H3 |
InChI-Schlüssel |
AZPAUIZMVHUGAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Si](CC)(CCCC)OC1=CC=CC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


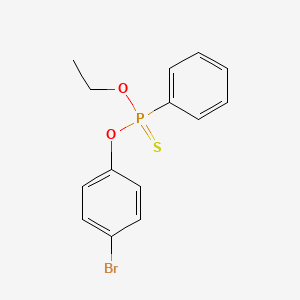

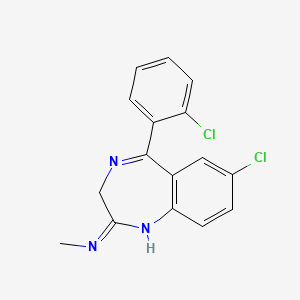

![Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B14616565.png)
![(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14616574.png)

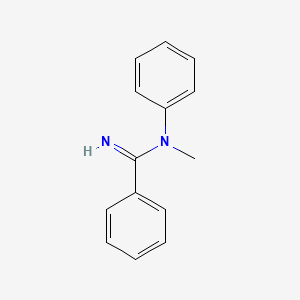
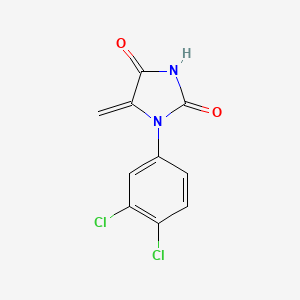
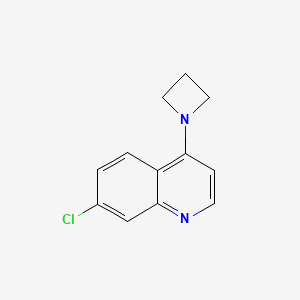
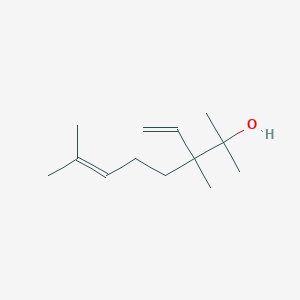
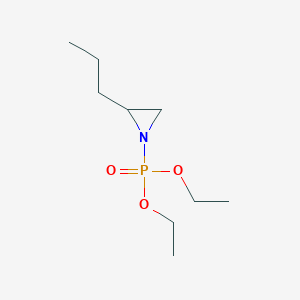
![Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo-](/img/structure/B14616621.png)
![N-[3,3-Bis(4-fluorophenyl)-3-hydroxypropyl]benzamide](/img/structure/B14616623.png)
